molecular formula C17H12BrN3O5 B4947226 4-acetyl-1-(5-bromopyridin-2-yl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 6209-47-8

4-acetyl-1-(5-bromopyridin-2-yl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4947226
CAS No.: 6209-47-8
M. Wt: 418.2 g/mol
InChI Key: YMZMZTZNXWPCQT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring with diverse substituents. Its structure includes:

  • 4-Acetyl group: Enhances electron-withdrawing effects and may influence hydrogen bonding.
  • 3-Hydroxy group: Contributes to acidity (pKa ~8–10) and participates in tautomerism.
  • 5-(4-Nitrophenyl): A strong electron-withdrawing substituent, increasing molecular polarity and affecting solubility.

Its synthesis likely involves cyclization of substituted aldehydes and amines, as seen in analogous compounds .

Properties

IUPAC Name

3-acetyl-1-(5-bromopyridin-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O5/c1-9(22)14-15(10-2-5-12(6-3-10)21(25)26)20(17(24)16(14)23)13-7-4-11(18)8-19-13/h2-8,15,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZMZTZNXWPCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387462
Record name AC1MF8QP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6209-47-8
Record name AC1MF8QP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Acetyl-1-(5-bromopyridin-2-yl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C18H15BrN2O5
  • Molecular Weight : 419.23 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the use of brominated pyridine derivatives and acetylation processes. Detailed methods can be found in supporting literature, which outlines various synthetic pathways leading to the formation of this compound .

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial potential. For instance, it has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.

Antimycobacterial Activity

The compound has also shown promising results in antimycobacterial assays, particularly against Mycobacterium tuberculosis. In a recent study, it was reported that derivatives of similar structures exhibited IC50 values ranging from 10 to 30 µM, indicating moderate potency against this pathogen .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrole ring and substitution patterns on the phenyl groups have been explored to enhance potency and selectivity. For example, compounds with electron-withdrawing groups on the phenyl ring demonstrated improved activity compared to their electron-donating counterparts .

Case Studies

  • Case Study on Antimicrobial Effectiveness :
    A study published in MDPI evaluated a series of pyrrole derivatives, including our compound of interest. The results indicated that modifications at specific positions on the pyrrole ring significantly influenced antibacterial efficacy, with some derivatives achieving MIC values as low as 3.12 µg/mL against resistant strains of S. aureus .
  • In Vivo Evaluation :
    Another investigation assessed the in vivo efficacy of similar compounds in animal models infected with M. tuberculosis. The results demonstrated a reduction in bacterial load correlating with increased doses of the tested compounds, suggesting potential for therapeutic application .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities with selected pyrrol-2-one derivatives:

Compound Name 1-Position Substituent 5-Position Substituent Key Functional Groups Melting Point (°C) Biological Relevance
Target Compound 5-Bromopyridin-2-yl 4-Nitrophenyl Acetyl, Hydroxy, Nitro, Bromo Not reported Potential chemokine receptor modulation
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (20) 2-Hydroxypropyl 4-tert-Butylphenyl Aroyl, Hydroxy 263–265 Structure-activity relationship studies
4-Acetyl-1-(4-chlorophenyl)-5-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (30) 4-Chlorophenyl Cyclohexyl Acetyl, Chloro Not reported Chemokine receptor binding
5-(4-Aminophenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (15a) Phenyl 4-Aminophenyl Amino 119.5–122.1 Enhanced solubility due to -NH2
4-Acetyl-5-(4-bromophenyl)-1-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one Cyclohexyl 4-Bromophenyl Bromo Not reported Halogen bonding in drug design

Key Observations :

  • Electronic Effects: The target’s 4-nitrophenyl and 5-bromopyridinyl groups create a highly electron-deficient core, contrasting with electron-rich analogs like 15a (4-aminophenyl) . This difference impacts tautomeric equilibrium and redox stability.
  • Solubility: Amino-substituted derivatives (e.g., 15a) exhibit higher aqueous solubility, whereas nitro and bromo groups reduce solubility .
  • Biological Interactions : Bromine in the target and compound 30 may facilitate halogen bonding with proteins, while the nitro group could enhance binding to hydrophobic pockets.
Physicochemical Properties
  • Melting Points: Nitro-containing compounds (e.g., target) are expected to have higher melting points (>250°C) compared to amino derivatives (e.g., 15a: 119–122°C) due to stronger intermolecular dipole interactions .
  • Acidity: The 3-hydroxy group’s pKa is influenced by adjacent substituents. Nitro groups lower the pKa (~8.5) compared to amino-substituted analogs (pKa ~10) .

Q & A

Q. Table 1. Synthesis and Characterization Data for Analogous Pyrrol-2-Ones

Compound IDPrecursorsPurification MethodYield (%)Melting Point (°C)Key NMR Signals (δ ppm)Reference
8oβ-keto ester + dihydrobenzodioxin aldehydeColumn chromatography (EtOAc/PE 1:3–1:1)61161.8–164.61H: 8.2 (OH), 13C: 172.1 (C=O)
15kBromophenyl derivative + anilineRecrystallization (ethanol)67247.0–249.51H: 7.8 (Ar-H), 13C: 168.9 (C=O)

Q. Table 2. Advanced Modification Strategies

Reaction TypeReagents/ConditionsOutcomeApplication ExampleReference
SEArAniline, 120°C, N2, 12hIntroduction of 4-aminophenylCompound 15a (44% yield)
CrystallinityEthanol vs. Acetone recrystallizationAltered melting points (±3°C)Compound 8o vs. 8p

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